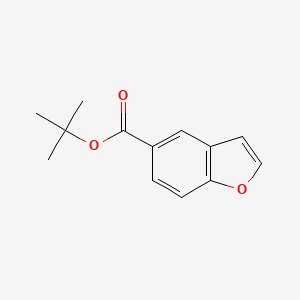

tert-Butyl 1-benzofuran-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 1-benzofuran-5-carboxylate: is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring. This compound is characterized by the presence of a tert-butyl ester group attached to the carboxylate functional group on the benzofuran ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-benzofuran-5-carboxylate typically involves the esterification of 1-benzofuran-5-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 1-benzofuran-5-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

- Oxidation can yield carboxylic acids.

- Reduction can produce alcohols.

- Substitution reactions can lead to a variety of functionalized benzofuran derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Tert-butyl 1-benzofuran-5-carboxylate has been identified as an effective inhibitor of the 5-lipoxygenase enzyme, which plays a crucial role in the biosynthesis of leukotrienes—mediators involved in inflammatory responses. Research indicates that this compound can significantly reduce leukotriene production, suggesting its potential use in treating chronic inflammatory diseases such as asthma and allergic reactions.

Key Findings:

- Inhibition of Leukotriene Production : Studies have shown that the compound effectively blocks the 5-lipoxygenase pathway, leading to reduced levels of inflammatory mediators.

- Potential Applications : Its anti-inflammatory properties indicate possible therapeutic applications in managing conditions like asthma and other inflammatory diseases.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound may induce apoptosis or inhibit cell proliferation through multiple biochemical pathways .

Case Studies:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have indicated that this compound can significantly reduce cell viability in several cancer models, showcasing its potential as an anticancer agent.

- Structure-Activity Relationship (SAR) : The presence of the tert-butyl group enhances lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Antitubercular Activity

Recent studies have explored the potential of benzofuran derivatives, including this compound, as inhibitors of polyketide synthase (Pks13), an enzyme critical for Mycobacterium tuberculosis survival. Lead optimization efforts have indicated promising antitubercular activity, although concerns regarding cardiotoxicity have also been noted .

Key Findings:

- Inhibition of Pks13 : The compound has been identified as a hit in screening campaigns targeting Pks13, demonstrating efficacy in both acute and chronic murine models of tuberculosis infection .

- Lead Optimization Challenges : Structural modifications aimed at reducing off-target effects have been necessary to advance this compound toward clinical candidates.

Comparative Data Table

| Activity Type | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Inhibition of 5-lipoxygenase | Asthma, Allergic Reactions |

| Anticancer | Induction of apoptosis, inhibition of proliferation | Various Cancer Types |

| Antitubercular | Inhibition of polyketide synthase (Pks13) | Treatment of Tuberculosis |

Mechanism of Action

The mechanism of action of tert-Butyl 1-benzofuran-5-carboxylate involves its interaction with specific molecular targets. The benzofuran ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

- tert-Butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate

- tert-Butyl 5-acetyl-3H-spiro[azetidine-3,1-benzofuran]-1-carboxylate

- tert-Butyl 5’-bromo-3’H-spiro[azetidine-3,1’-benzofuran]-1-carboxylate

Comparison: While these compounds share the benzofuran core structure, they differ in their functional groups and substituents. These differences can significantly impact their chemical reactivity, biological activity, and potential applications. For example, the presence of a carbamoyl group in tert-Butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate may enhance its solubility and interaction with biological targets compared to tert-Butyl 1-benzofuran-5-carboxylate.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.

Biological Activity

Introduction

Tert-butyl 1-benzofuran-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, supported by research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The molecular formula of this compound is C14H16O3, with a molecular weight of approximately 232.28 g/mol. The compound features a tert-butyl group at the second position and a carboxylic acid ester at the fifth position of the benzofuran ring, contributing to its unique chemical properties.

Structure-Activity Relationship (SAR)

The presence of the tert-butyl group enhances lipophilicity, which may improve cell membrane penetration and interaction with intracellular targets. This structural feature is crucial for its biological activity.

Anti-inflammatory Activity

This compound has been identified as an inhibitor of the enzyme 5-lipoxygenase, which plays a key role in leukotriene biosynthesis. This inhibition can lead to reduced levels of inflammatory mediators.

Key Findings:

- Inhibition of Leukotriene Production: Studies indicate that this compound effectively blocks the 5-lipoxygenase pathway, thereby reducing inflammatory responses .

- Potential Applications: Its anti-inflammatory properties suggest potential use in treating chronic inflammatory diseases such as asthma and allergic reactions .

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound may induce apoptosis or inhibit cell proliferation through multiple biochemical pathways.

Case Studies:

- Cytotoxicity Against Cancer Cell Lines: In vitro studies have shown significant reductions in cell viability across several cancer models, indicating its potential as an anticancer agent .

- Mechanism of Action: The compound induces apoptosis and inhibits tubulin polymerization, leading to cell cycle arrest in cancer cells .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other benzofuran derivatives highlights its unique properties:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Benzofuran-5-carboxylic acid | Lacks tert-butyl group | More polar; different solubility characteristics |

| 2-Methyl-benzofuran-5-carboxylic acid | Methyl group instead of tert-butyl | Potentially different biological activities |

| 3-tert-Butyl-benzofuran-5-carboxylic acid | tert-butyl at position three | May exhibit different reactivity profiles |

This table illustrates how variations in substituents on the benzofuran ring can influence both chemical reactivity and biological activity.

Research Findings and Future Directions

Recent studies have expanded on the synthesis and evaluation of benzofuran derivatives, including this compound. Investigations highlight its potential as a lead compound for further drug development in anti-inflammatory and anticancer therapies.

Future Directions

Further research is needed to explore:

- Mechanistic Studies: Understanding the precise mechanisms by which this compound exerts its biological effects.

- In Vivo Studies: Evaluating the efficacy and safety profile in animal models.

- Structure Optimization: Modifying the chemical structure to enhance potency and reduce potential side effects.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling tert-butyl 1-benzofuran-5-carboxylate in laboratory settings?

- Methodological Answer : Always consult Safety Data Sheets (SDS) for specific guidance. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store the compound in a cool, dry, well-ventilated area away from heat or ignition sources. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention . Avoid incompatible substances (e.g., strong oxidizers) to prevent hazardous reactions .

Q. How can researchers optimize the synthesis of tert-butyl 1-benzofuran-5-carboxylate to improve yield?

- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE) frameworks. For example, tert-butyl carbamates are often synthesized via Boc protection under anhydrous conditions with reagents like di-tert-butyl dicarbonate. Purify crude products via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Monitor reaction progress by TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing tert-butyl 1-benzofuran-5-carboxylate?

- Methodological Answer : Use 1H and 13C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 1H) and benzofuran aromatic protons. IR spectroscopy can validate ester carbonyl stretches (~1720 cm−1). High-resolution mass spectrometry (HRMS) provides molecular ion confirmation. For dynamic conformational analysis, low-temperature NMR (e.g., 200 K) may resolve rotational isomers .

Q. What storage conditions ensure long-term stability of tert-butyl 1-benzofuran-5-carboxylate?

- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the tert-butyl ester. Desiccants like silica gel minimize moisture uptake. Regularly inspect containers for integrity, especially if stored near reactive chemicals .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystal packing of tert-butyl 1-benzofuran-5-carboxylate?

- Methodological Answer : Perform graph set analysis on crystallographic data to categorize hydrogen bonds (e.g., N1 motifs for chains). Use software like Mercury or SHELXL to map intermolecular interactions. For example, the tert-butyl group’s steric bulk may disrupt π-π stacking of the benzofuran ring, favoring C–H···O hydrogen bonds instead .

Q. What strategies mitigate racemization during functionalization of tert-butyl 1-benzofuran-5-carboxylate?

Properties

CAS No. |

918540-30-4 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

tert-butyl 1-benzofuran-5-carboxylate |

InChI |

InChI=1S/C13H14O3/c1-13(2,3)16-12(14)10-4-5-11-9(8-10)6-7-15-11/h4-8H,1-3H3 |

InChI Key |

AFCYCXBKKKVEPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(C=C1)OC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.